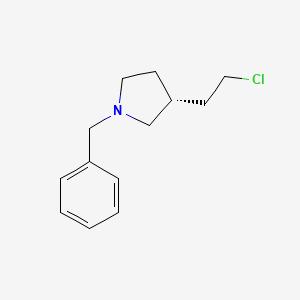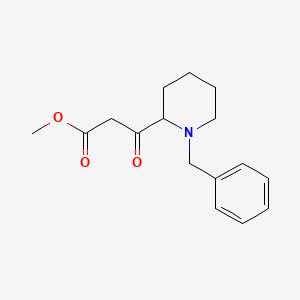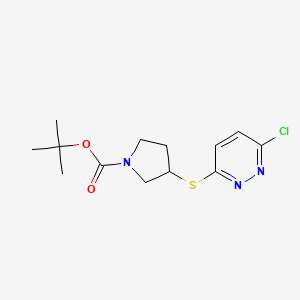
4-(Aminooxy)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminooxy)-3-nitrobenzoic acid is an organic compound characterized by the presence of an aminooxy group (-ONH2) and a nitro group (-NO2) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nitration of 4-hydroxybenzoic acid to form 4-hydroxy-3-nitrobenzoic acid, which is then converted to 4-(Aminooxy)-3-nitrobenzoic acid through a series of reactions involving the protection and deprotection of functional groups .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-(Aminooxy)-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming oxime bonds with carbonyl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reactions with aldehydes and ketones in the presence of catalysts like aniline or phenylenediamine.
Major Products: The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-(Aminooxy)-3-nitrobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Aminooxy)-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminooxy group can form stable oxime bonds with carbonyl-containing molecules, thereby inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
4-Aminobenzoic acid: Lacks the nitro group, resulting in different reactivity and applications.
3-Nitrobenzoic acid: Lacks the aminooxy group, limiting its use in certain biochemical applications.
4-(Aminooxy)benzoic acid: Similar structure but without the nitro group, affecting its chemical properties and reactivity
Uniqueness: 4-(Aminooxy)-3-nitrobenzoic acid is unique due to the presence of both the aminooxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Properties
CAS No. |
94832-40-3 |
|---|---|
Molecular Formula |
C7H6N2O5 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
4-aminooxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H6N2O5/c8-14-6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,8H2,(H,10,11) |
InChI Key |
GFKDWTCZBNLORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13954269.png)
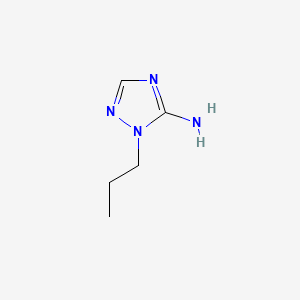
![N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B13954276.png)
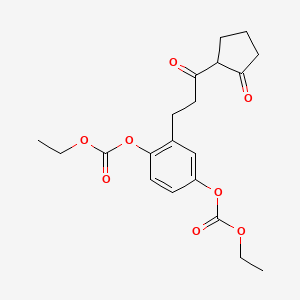
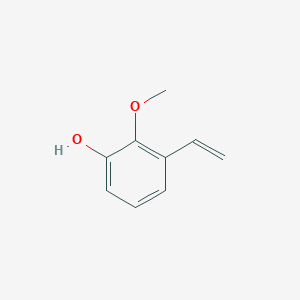

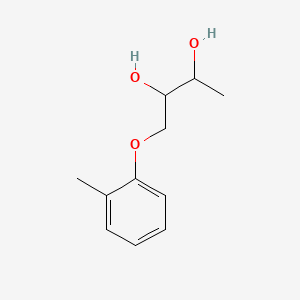
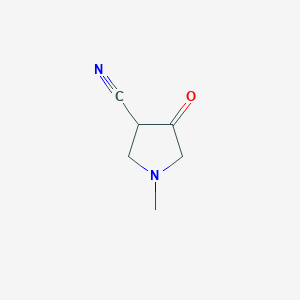
![Imidazo[4,5,1-jk][1]benzazepine](/img/structure/B13954310.png)
